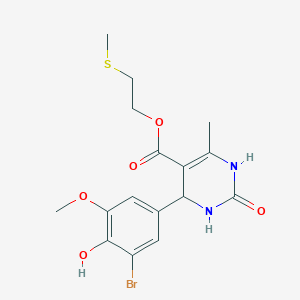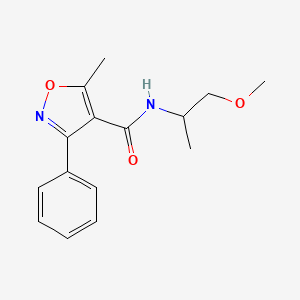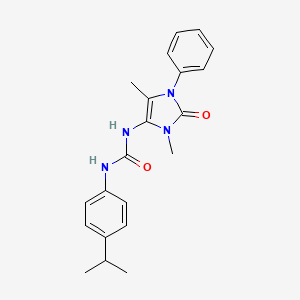![molecular formula C14H11NO3S B5104111 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5104111.png)
3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione, also known as MPTD, is a thiazolidinedione derivative that has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in the areas of cancer treatment, diabetes management, and neuroprotection. In
作用機序
The mechanism of action of 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose and lipid metabolism. Additionally, 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to reduce oxidative stress and inflammation, which are key factors in neurodegenerative diseases.
Biochemical and Physiological Effects
3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, improvement of insulin sensitivity and glucose tolerance, and reduction of neuronal damage. 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to reduce oxidative stress and inflammation, which are key factors in various diseases.
実験室実験の利点と制限
One advantage of using 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its high potency and specificity for its target molecules. However, one limitation of using 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research on 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione. One area of research is to further investigate its potential applications in cancer treatment, diabetes management, and neuroprotection. Additionally, further studies are needed to fully understand the mechanism of action of 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione and to identify its target molecules. Finally, future research should aim to optimize the synthesis method of 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione to improve its yield and purity.
合成法
3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 2-propyn-1-ol with 4-(bromomethyl)benzoic acid, followed by the reaction of the resulting compound with 2-amino-4-methylthiazolidine-5-one. This synthesis method has been optimized to produce high yields of 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione with minimal impurities.
科学的研究の応用
3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential applications in cancer treatment, diabetes management, and neuroprotection. In cancer treatment, 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has also been studied for its potential use in diabetes management, as it has been shown to improve insulin sensitivity and glucose tolerance in animal models. Additionally, 3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been investigated for its neuroprotective effects, as it has been shown to reduce neuronal damage in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
(5Z)-3-methyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-3-8-18-11-6-4-10(5-7-11)9-12-13(16)15(2)14(17)19-12/h1,4-7,9H,8H2,2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYZESDQEXTOGD-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC#C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5104029.png)



![3-[(4-methoxybenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5104068.png)
![N-(4-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5104074.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B5104086.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5104087.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5104114.png)
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5104122.png)
![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)
![N-cyclohexyl-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5104132.png)